Dibenzoylmethan

Descripción general

Descripción

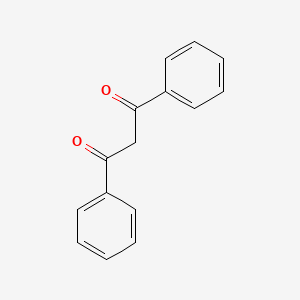

Dibenzoylmethane (DBM) is an organic compound with the formula (C6H5C(O))2CH2 . It is primarily known as a 1,3-diketone, but the compound exists primarily as one of two equivalent enol tautomers . DBM is a white solid . It is a minor constituent in the root extract of Licorice (Glycyrrhiza glabra in the family Leguminosae) . It is also found in Curcumin . These occurrences have led to investigations into the medicinal properties of this class of compounds .

Synthesis Analysis

DBM is prepared by condensation of ethyl benzoate with acetophenone . Two Europium(III) organic complexes (ternary complex Eu(DBM)3(PHEN) and tetrakis complex [Eu(DBM)4]N(Et)4, where DBM is dibenzoylmethane and PHEN is 1,10-phenantroline) were synthesized and their structures proven with 1H-NMR spectroscopy, elemental analysis, FT-IR and mass spectroscopy .

Molecular Structure Analysis

The molecular formula of Dibenzoylmethane is C15H12O2 . The molecular weight is 224.2546 .

Chemical Reactions Analysis

Like other 1,3-diketones (or their enols), DBM condenses with a variety of bifunctional reagents to give heterocycles . Hydrazine gives diphenyl pyrazole . Urea and thiourea also condense to give six-membered rings .

Physical And Chemical Properties Analysis

DBM is a white solid . It has a density of 1.334 g/cm3 . The melting point is 77 to 78 °C .

Aplicaciones Científicas De Investigación

1. Application in Voltammetric and Fluorimetric Studies

- Summary of Application : DBM has been studied for its redox properties on glassy carbon electrodes in acetonitrile and in 1-propanol with cyclic voltammetry . The aim was to find an appropriate packing material and a biologically friendly co-solvent to help its introduction into living systems .

- Methods of Application : The redox properties of DBM were investigated using cyclic voltammetry on glassy carbon electrodes . An oxidation peak appeared at around 1.9 V in both solvents .

- Results or Outcomes : The addition of the investigated tetrakis (3,5-dicarboxyphenoxy) cavitand did not significantly change the voltammograms . The addition of cavitand improved the solubility of DBM, a property which supports the application of DBM in therapy .

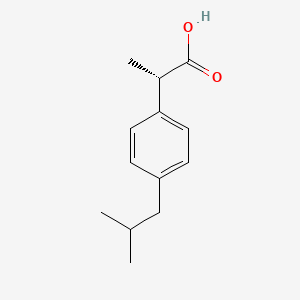

2. Application in Sunscreen Products

- Summary of Application : Due to its UV-absorbing properties, derivatives of DBM such as avobenzone, have found applications as sunscreen products .

- Methods of Application : DBM is used in the formulation of sunscreen products due to its ability to absorb UV radiation .

- Results or Outcomes : The use of DBM in sunscreen products helps protect the skin from harmful UV radiation .

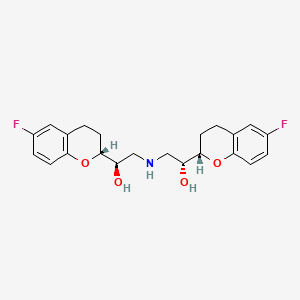

3. Application in Neuroinflammatory Response

- Summary of Application : DBM, a licorice-derived component, has been studied for its effect on adiposity-induced neuroinflammatory/oxidative response and microglial activation-induced neuronal cell damage .

- Methods of Application : The study involved culturing BV2 and HT22 cells using adipocyte- and microglia-conditioned media, respectively .

- Results or Outcomes : DBM effectively suppressed lipopolysaccharide-induced productions in inducible nitric oxide synthase and cyclooxygenase2 . It also decreased adipocyte-conditioned medium-induced generation of nitric oxide, reactive oxygen species, and inflammatory cytokines .

4. Application in Imaging, Sensing, Informatics and Illumination

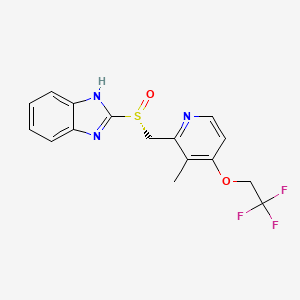

- Summary of Application : Methoxy-substituted difluoroboron dibenzoylmethane (BF2dbm) complexes, which are purely organic phosphors, have important applications in imaging, sensing, informatics and illumination . They exhibit intense fluorescence with an almost unity quantum yield .

- Methods of Application : The study involved introducing an sp3 oxygen-bridged methoxylphenyl group as a pendant to BF2dbm . This minor alteration in the molecular structure transformed the fluorescent species into phosphorescent ones .

- Results or Outcomes : The boron complex exhibits a triplet quantum yield of 0.16, a more than 100-fold increase compared to that of BF2dbm . This significant boost in the triplet state yield via a combination of spin–orbit coupling related to transition angular momentum and charge-transfer mediated intersystem crossing makes it an attractive substitute for applications based on a balanced ratio between fluorescence and phosphorescence .

5. Application in Cancer Treatment

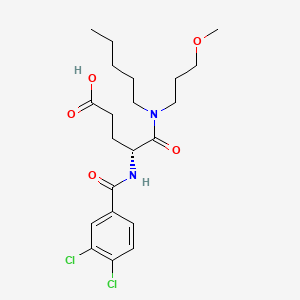

- Summary of Application : DBM has been studied for its potential use in the treatment of various types of cancer, including childhood bone cancer and prostate cancer .

- Methods of Application : In one study, a novel molecule, 2’, 4’-dihydroxy-dithion-dibenzoylmethane, was tested on hepatic, colon, lung and osteoblast cancer cell lines . The treatment generally involves some type of surgery, and the stage of cancer will determine which type of surgery will be used .

- Results or Outcomes : Thionylation of 2’, 4’- dihydroxydibenzoylmethane led to selective targeting of bone cancer cells, stopping their growth and leading to their death without affecting non-cancerous cells within the bone marrow or other non-malignant cells .

6. Application in Organic Synthesis

- Summary of Application : DBM is used in organic synthesis, particularly in the preparation of heterocycles . It condenses with a variety of bifunctional reagents to give heterocycles .

- Methods of Application : DBM is prepared by condensation of ethyl benzoate with acetophenone . Like other 1,3-diketones (or their enols), DBM condenses with a variety of bifunctional reagents to give heterocycles .

- Results or Outcomes : Hydrazine gives diphenylpyrazole. Urea and thiourea also condense to give six-membered rings .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZIMKJIVMHWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041247 | |

| Record name | 1,3-Diphenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanedione, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzoylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dibenzoylmethane | |

CAS RN |

120-46-7 | |

| Record name | Dibenzoylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANS7ME8OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

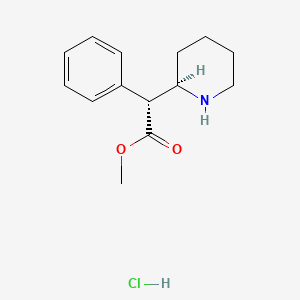

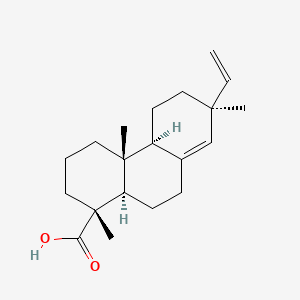

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)